3-Iodo-2-methylanisole chemical structure and molecular weight
3-Iodo-2-methylanisole chemical structure and molecular weight
Executive Summary
3-Iodo-2-methylanisole (CAS: 21093-09-4) is a specialized 1,2,3-trisubstituted aromatic intermediate.[1][2][3] Its structural value lies in the precise positioning of a reactive iodide handle (C3) adjacent to a steric methyl blocker (C2) and an electron-donating methoxy group (C1).[2] This specific substitution pattern is critical for drug discovery programs targeting atropisomeric biaryls or sterically constrained receptor ligands.[2] Unlike its more common isomers (e.g., 4-iodo-2-methylanisole), the 3-iodo variant requires directed synthesis to overcome the natural ortho/para directing effects of the methoxy group.[2]
Part 1: Chemical Identity & Structural Analysis
The 1,2,3-substitution pattern creates a unique steric and electronic environment.[2] The C2-methyl group forces the C1-methoxy group out of planarity, modulating its electron-donating capacity (resonance) while maintaining its inductive effect.[2] The C3-iodine atom serves as a "soft" electrophile for transition-metal catalyzed cross-coupling.[2]
Core Identifiers
| Parameter | Data |
| Systematic Name | 1-Iodo-3-methoxy-2-methylbenzene |
| Common Name | 3-Iodo-2-methylanisole |
| CAS Registry Number | 21093-09-4 |
| Molecular Formula | C₈H₉IO |
| Molecular Weight | 248.06 g/mol |
| SMILES | COc1cccc(I)c1C |
| InChI Key | PXBFMLJZNCDSMP-UHFFFAOYSA-N |
Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights:
-
Carbon (8 × 12.011): 96.088 Da[2]
-
Hydrogen (9 × 1.008): 9.072 Da[2]
-
Iodine (1 × 126.904): 126.904 Da[2]
-
Oxygen (1 × 15.999): 15.999 Da[2]
-
Total: 248.063 Da [2]
Part 2: Physicochemical Properties
Note: As a specialized intermediate, experimental bulk property data is limited compared to commodity chemicals.[2] Values below represent a consensus of experimental data and high-confidence predictive models.
| Property | Value / Range | Context |
| Physical State | Pale yellow liquid or low-melting solid | Iodine atom increases London dispersion forces significantly compared to 2-methylanisole.[2] |
| Boiling Point | ~255–260 °C (Predicted) | High BP due to molecular weight; distillable under high vacuum (~110°C @ 1 mmHg).[2] |
| Density | ~1.65 g/cm³ | Heavy atom effect (Iodine) drastically increases density vs. anisole (0.99 g/cm³).[2] |
| Solubility | Immiscible in water; soluble in DCM, THF, Toluene | Lipophilic character (LogP ≈ 3.5).[2] |
| Flash Point | >110 °C | Non-volatile under standard ambient conditions.[2][4] |
Part 3: Synthetic Pathways
Direct iodination of 2-methylanisole is not recommended for synthesizing the 3-iodo isomer.[2] The methoxy group (strong ortho/para director) directs electrophiles to the 4- or 6-position, not the 3-position.[2]
The Authoritative Route: Sandmeyer Reaction To guarantee regiochemical integrity, the synthesis must proceed via an aniline precursor where the nitrogen is already installed at the C3 position.
Detailed Protocol (Sandmeyer Sequence)
-
Precursor: Start with 3-amino-2-methylanisole (commercially available or derived from 2-methyl-3-nitroanisole).[2]
-
Diazotization: Treat the amine with sodium nitrite (
) in aqueous sulfuric acid ( ) at 0°C. This generates the discrete diazonium salt intermediate.[2] -
Iodination: Add an aqueous solution of Potassium Iodide (
).[2] The iodide ion acts as a single-electron donor, facilitating the radical decomposition of the diazonium species and formation of the C-I bond.[2]
Synthesis Workflow Diagram
Caption: Regioselective synthesis of 3-Iodo-2-methylanisole via diazonium intermediate, avoiding direct electrophilic substitution issues.
Part 4: Reactivity & Applications in Drug Development
The primary utility of 3-Iodo-2-methylanisole is as an electrophilic coupling partner in Palladium-catalyzed cross-coupling reactions.[2] The C-I bond is weaker than C-Br or C-Cl, making it highly reactive toward oxidative addition by Pd(0) species.[2]
Suzuki-Miyaura Coupling
This is the standard method for constructing biaryl scaffolds.[2]
-
Mechanism: The Pd(0) catalyst inserts into the C-I bond.[2] A boronic acid (
) transmetallates the organic group to Palladium, followed by reductive elimination to form the new C-C bond.[5] -
Strategic Value: The 2-methyl group provides ortho-constraint , often twisting the resulting biaryl axis.[2] This is used to lock conformations in kinase inhibitors (e.g., p38 MAP kinase or B-Raf inhibitors).[2]
Catalytic Cycle Diagram
Caption: Pd-catalyzed cycle utilizing 3-Iodo-2-methylanisole to generate sterically congested biaryls.
Part 5: Analytical Characterization
To validate the identity of synthesized 3-Iodo-2-methylanisole, look for these specific spectral signatures:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35 (d, 1H): Proton at C4 (ortho to Iodine).[2] Deshielded by the iodine atom.[2]
-
δ 6.85 (d, 1H): Proton at C6 (ortho to Methoxy). Shielded by the methoxy resonance.[2]
-
δ 6.75 (t, 1H): Proton at C5 (meta to both).
-
δ 3.80 (s, 3H): Methoxy group (-OCH₃).[2]
-
δ 2.40 (s, 3H): Methyl group (-CH₃).[2] Note: The methyl shift is slightly downfield due to the ortho-iodine effect.[2]
-
-
¹³C NMR:
-
Distinct signal for C-I carbon typically appears upfield (~90-100 ppm) due to the "heavy atom effect" of iodine, distinguishing it from bromo- or chloro-analogs.[2]
-
Part 6: Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[2]
-
Storage: Light sensitive. Iodine-carbon bonds can photolyze over time, turning the compound dark purple/brown.[2] Store in amber vials at 2–8°C.
-
Spill Response: Absorb with inert material (vermiculite).[2] Do not use oxidative cleaning agents as they may liberate free iodine.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33637, 2-Methylanisole (Isomer Context).[2] Retrieved from [Link][2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational reference for the application of aryl iodides).
